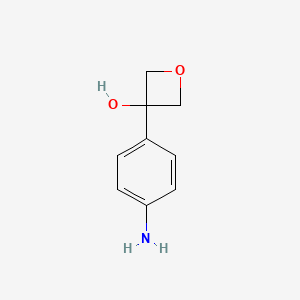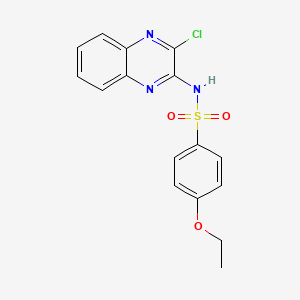
2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is closely related to the one you asked about . It has a molecular weight of 287.34 and its IUPAC name is N-[(3,4-dimethylphenyl)sulfonyl]threonine . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is 1S/C12H17NO5S/c1-7-4-5-10(6-8(7)2)19(17,18)13-11(9(3)14)12(15)16/h4-6,9,11,13-14H,1-3H3,(H,15,16) .
Physical And Chemical Properties Analysis
The compound “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is a powder at room temperature . It has a molecular weight of 287.34 .
Aplicaciones Científicas De Investigación
Overview
The specific chemical compound 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid has not been directly identified in the retrieved scientific literature. However, exploring the broader context of research around similar compounds and their applications can provide insights into potential areas where such a molecule might have relevance. The following are areas connected to the structural features or functional groups of the compound , highlighting the types of research applications and findings related to compounds with somewhat similar chemical characteristics.
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a critical area of research for environmental remediation, focusing on the degradation of persistent organic pollutants in water. For compounds with complex structures, such as 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid, AOPs offer a pathway for breakdown and neutralization. Research has extensively covered the degradation pathways, by-products, and the biotoxicity of organic pollutants, providing a foundation for understanding how similar compounds might be treated using these technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Effects of Phenolic Compounds
Phenolic compounds, such as chlorogenic acid (CGA), are known for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. While 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid does not directly fall into this category, research into the biological activities of phenolic acids can offer insights into potential health-related applications of a wide array of compounds, including those with unique structural features (Naveed et al., 2018).
Environmental Impact of Industrial Compounds
Studies have also delved into the environmental fate, toxicity, and remediation strategies for industrial chemicals, including perfluorinated compounds like PFOS and PFOA. These investigations shed light on the persistence, bioaccumulation, and potential health risks associated with synthetic chemicals, providing a backdrop for evaluating the environmental and health implications of other complex molecules, including 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid (Post, Cohn, & Cooper, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3,4-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-6-5-9(3)10(4)7-11/h5-8,12,14H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPOYKTLXKPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

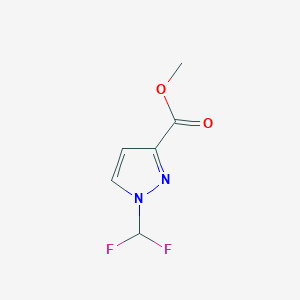
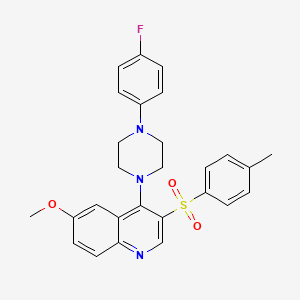
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941033.png)
![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)
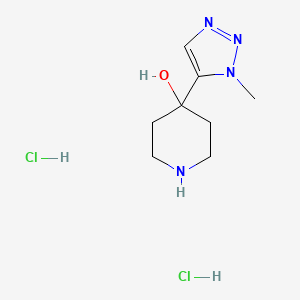
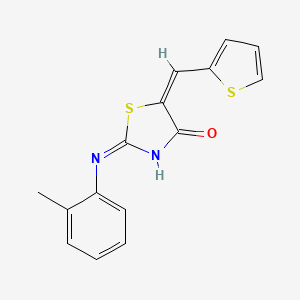

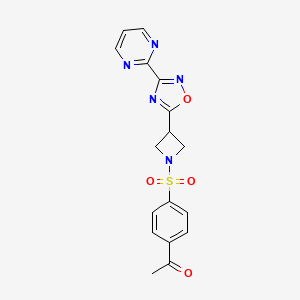
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)


